2-(2,4-Dimethylphenyl)-2h-benzotriazole
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)benzotriazole |
InChI |
InChI=1S/C14H13N3/c1-10-7-8-14(11(2)9-10)17-15-12-5-3-4-6-13(12)16-17/h3-9H,1-2H3 |
InChI Key |
YLGGLOBLERAEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C3C=CC=CC3=N2)C |
Synonyms |
2-(2,4-dimethylphenyl)-2H-benzotriazole |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(2,4-dimethylphenyl)-2H-benzotriazole typically involves a multi-step process starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide. The compound is synthesized through the formation of intermediates that are subsequently converted into the final product. The yield of this synthesis can be as high as 80% . Structural studies using techniques such as multinuclear NMR and X-ray diffraction have provided insights into the molecular conformation of the compound, indicating that its efficiency is influenced by the planarity of the 2-aryl-2H-benzotriazole system during proton transfer processes .
UV Absorption and Photostabilization
One of the primary applications of this compound is in UV absorption and photostabilization. This compound acts as an effective UV absorber in coatings, which protects materials from degradation due to UV radiation. Studies have demonstrated that it helps maintain the aesthetic qualities of coatings over time by preventing gloss loss and surface cracking caused by prolonged exposure to sunlight .
Table 1: Comparison of UV Absorbing Agents
| Compound | Application | Effectiveness |
|---|---|---|
| This compound | UV absorber in coatings | High |
| 2-(2-hydroxyphenyl)benzotriazole | UV stabilizer in plastics | Moderate |
| HALS (Hindered Amine Light Stabilizers) | Auxiliary stabilizer for coatings | Very High |
Research has highlighted the biological activities associated with benzotriazole derivatives, including analgesic and anti-inflammatory effects. In animal studies, compounds related to this compound exhibited significant analgesic activity when tested against pain models such as the hot plate method and acetic acid-induced writhing tests . These findings suggest potential therapeutic applications in pain management.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that benzotriazole derivatives can exhibit antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the benzotriazole scaffold enhances these activities, making them suitable candidates for developing new antimicrobial agents .
Table 2: Biological Activities of Benzotriazole Derivatives
| Activity Type | Tested Compounds | Results |
|---|---|---|
| Analgesic | Various benzotriazole derivatives | Significant activity |
| Antibacterial | Benzotriazole derivatives | Effective against Gram-positive bacteria |
| Antifungal | Benzotriazole derivatives | Moderate to high activity |
Material Science Applications
In material science, this compound is utilized in polymer formulations to enhance thermal stability and resistance to photo-degradation. Its incorporation into polymer matrices improves the longevity and durability of products exposed to outdoor conditions .
Case Studies
- Photostabilization in Paints : A study demonstrated that incorporating this compound into paint formulations significantly improved their resistance to UV degradation compared to control samples without this additive.
- Pain Management Research : Clinical trials involving derivatives of benzotriazoles showed promising results in reducing pain perception in subjects compared to standard analgesics.
Chemical Reactions Analysis
Photochemical Behavior
The compound exhibits excited-state intramolecular proton transfer (ESIPT) , a critical mechanism for UV absorption and photostability :
Mechanism :
-
Upon UV excitation, the hydroxyl proton (O–H) transfers to the adjacent nitrogen (N–3) in the benzotriazole ring .
-
The steric bulk of the 2,4-dimethylphenyl group disrupts planarity, slowing proton transfer and increasing thermal relaxation .
Solid-State Reactivity
X-ray diffraction and multinuclear NMR studies reveal conformational dynamics :
Implications :
-
The twisted geometry minimizes π-orbital overlap, reducing susceptibility to oxidative degradation .
-
Solid-state proton transfer is less efficient than in solution due to restricted molecular motion .
Comparative Reactivity with Analogues
A comparison with 2-phenyl-2H-benzotriazole (5 ) highlights steric and electronic effects :
| Parameter | 2-(2,4-Dimethylphenyl)-2H-Benzotriazole | 2-Phenyl-2H-Benzotriazole |
|---|---|---|
| Dihedral Angle | 38.5° | 12.3° |
| ¹H NMR (C6D6) | δ 7.82–6.90 (m, aromatic), δ 2.40 (s, CH₃) | δ 7.95–7.30 (m, aromatic) |
| Thermal Stability | Decomposes at 280°C | Decomposes at 265°C |
Preparation Methods
Step 1: Formation of 2,4-Dimethyl-N-(2-Nitrophenyl)Benzamide
The synthesis begins with the acylation of 2-nitroaniline using 2,4-dimethylbenzoyl chloride in pyridine. This yields 2,4-dimethyl-N-(2-nitrophenyl)benzamide (Compound 2 ) with an 89% yield.
Reaction Conditions :
Step 2: Synthesis of Tetrazole Intermediate
Phosphorus pentachloride converts the benzamide into 2,4-dimethyl-N-(2-nitrophenyl)benzimidoyl chloride (Compound 3 ), which reacts with sodium azide in dry DMF to form 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole (Compound 4 ) in 74% yield.
Reaction Conditions :
Step 3: Thermolysis to 2-(2,4-Dimethylphenyl)-2H-Benzotriazole
Thermolysis of Compound 4 in nitrobenzene at reflux (210–220°C) induces cyclization, yielding the final product with 80% efficiency.
Reaction Conditions :
-
Solvent : Nitrobenzene.
-
Temperature : Vigorous reflux.
-
Purification : Column chromatography (chloroform/hexane 6:4).
Alternative Synthetic Approaches
Diazotization-Cyclization of 1,2-Diamines
Patents describe diazotization of substituted 1,2-diamines using NaNO₂ in acidic media (e.g., H₂SO₄ or acetic acid). While applicable to benzotriazoles broadly, this method requires precise temperature control (50–100°C) to avoid side reactions.
Characterization and Analytical Data
X-Ray Crystallography
X-ray diffraction of this compound reveals:
Table 1: Comparative X-Ray Data for Benzotriazole Derivatives
NMR Spectroscopy
1H-NMR (CDCl₃) :
13C-NMR (CDCl₃) :
Challenges and Optimizations
Side Reactions in Thermolysis
Nitrobenzene, while effective, poses toxicity concerns. Substitutes like diphenyl ether were explored but resulted in lower yields.
Steric Hindrance Effects
The 2,4-dimethyl group impedes conjugation between aromatic systems, confirmed by:
Industrial-Scale Considerations
Q & A
Q. What is the synthetic pathway for 2-(2,4-dimethylphenyl)-2H-benzotriazole, and what are the critical reaction parameters?
The compound is synthesized via a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide. Key steps include:
- Formation of a tetrazole intermediate (5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole).
- Reduction of the nitro group and cyclization to yield the benzotriazole core. Critical parameters include reaction time (e.g., 18-hour reflux for intermediate formation), solvent choice (DMSO for solubility), and purification methods (crystallization with water-ethanol mixtures) to achieve a 65% yield .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is essential for structural validation. Key spectral features include:
- ¹H NMR : Distinct aromatic proton signals for the benzotriazole ring (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- ¹⁵N NMR : Differentiation of nitrogen environments in the triazole ring (e.g., N1 vs. N2/N3 positions). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Water-ethanol mixtures (1:1 v/v) are commonly used for recrystallization, achieving a melting point of 141–143°C. Slow cooling and prolonged stirring (12 hours) enhance crystal purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?
Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and packing interactions. For example:
Q. What computational methods are effective for predicting the compound’s photostability and UV absorption properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic transitions and excited-state behavior. Key outputs include:
Q. How do contradictory biological activity data arise in enzyme inhibition studies, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles. Methodological solutions include:
- Reproducing assays under standardized conditions (e.g., 25°C, pH 7.4).
- Purity verification via HPLC (≥98% purity, C18 column, acetonitrile-water gradient).
- Dose-response curve analysis to calculate IC₅₀ values with confidence intervals .
Q. What analytical techniques are recommended for identifying degradation products of this compound in environmental samples?
- LC-MS/MS : Detects hydroxylated or cleaved derivatives (e.g., 2,4-dimethylphenol fragments) with high sensitivity.
- GC-MS : For volatile degradation products after derivatization (e.g., silylation).
- Photostability studies : Accelerated UV exposure (λ = 254–365 nm) to simulate environmental breakdown pathways .
Q. How can reaction yields be optimized for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
